molecular formula C4H9NO B111054 (S)-Azetidin-2-ylmethanol CAS No. 104587-62-4

(S)-Azetidin-2-ylmethanol

Cat. No.: B111054
CAS No.: 104587-62-4
M. Wt: 87.12 g/mol
InChI Key: FTWWNKCHSPDIQW-BYPYZUCNSA-N
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Description

(S)-Azetidin-2-ylmethanol is a chiral compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an azetidine ring and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azetidin-2-ylmethanol typically involves the following steps:

    Starting Material: The synthesis often begins with a chiral azetidine derivative.

    Reduction: The azetidine derivative undergoes reduction using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to introduce the hydroxyl group.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction step efficiently.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-Azetidin-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2).

    Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

    Oxidation: Azetidin-2-one derivatives

    Substitution: Azetidin-2-ylmethanesulfonate, azetidin-2-ylmethanesulfonyl chloride

    Reduction: Azetidin-2-ylmethane

Scientific Research Applications

(S)-Azetidin-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-Azetidin-2-ylmethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

    ®-Azetidin-2-ylmethanol: The enantiomer of (S)-Azetidin-2-ylmethanol, with similar chemical properties but different biological activities.

    Azetidine: The parent compound without the hydroxyl group, used as a building block in organic synthesis.

    Azetidin-2-one: An oxidized derivative of azetidine, used in the synthesis of β-lactam antibiotics.

Uniqueness: this compound is unique due to its chiral nature and the presence of both an azetidine ring and a hydroxyl group. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex molecules.

Properties

IUPAC Name

[(2S)-azetidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWWNKCHSPDIQW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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